Angelic Acid Ethyl-d5 Ester

Description

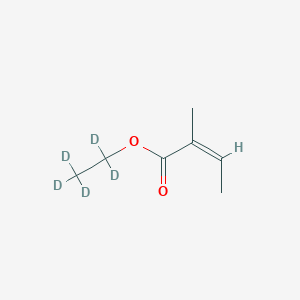

Structure

3D Structure

Properties

Molecular Formula |

C₇H₇D₅O₂ |

|---|---|

Molecular Weight |

133.2 |

Synonyms |

(Z)-2-Methyl-2-butenoic Acid Ethyl-d5 Ester; (Z)-2-Methylcrotonic Acid Ethyl-d5 Ester; Ethyl-d5 Angelate |

Origin of Product |

United States |

Research Contexts and Academic Significance of Isotopically Labeled Esters

Role of Deuterium (B1214612) Labeling in Advanced Chemical Research

Deuterium labeling is a powerful technique employed to trace, quantify, and understand the behavior of molecules with a high degree of accuracy and sensitivity.

The study of how chemical reactions proceed, step-by-step, is known as reaction mechanism elucidation. Deuterium labeling is a cornerstone of this field. By strategically placing deuterium atoms in a reacting molecule, chemists can track the movement and transformation of specific parts of the molecule throughout the reaction. This can reveal which chemical bonds are broken and formed, and in what sequence. The difference in mass between hydrogen and deuterium can also lead to a change in the reaction rate, an effect known as the kinetic isotope effect. Measuring this effect provides profound insights into the transition state of a reaction, helping to confirm or disprove proposed mechanisms. For instance, in the study of esterification—the process of forming an ester—labeling the alcohol with deuterium can help confirm the pathway of the oxygen atoms.

Biological and environmental samples are often incredibly complex, containing thousands of different chemical compounds. Identifying and quantifying a specific molecule in such a mixture is a significant challenge. Deuterium-labeled compounds are invaluable in this context. When a deuterated version of the target analyte is added to a complex mixture, it acts as a "spike." Because it behaves almost identically to the natural analyte during sample preparation and analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it can be used to pinpoint the analyte's signal amidst the noise of the complex matrix.

Perhaps the most widespread application of deuterium-labeled compounds is as internal standards in quantitative analysis. In this method, a known amount of the deuterated compound is added to a sample before analysis. The naturally occurring (unlabeled) analyte and the deuterated internal standard are then measured simultaneously by a mass spectrometer. Since any sample loss or variation in instrument response will affect both the analyte and the internal standard equally, the ratio of their signals can be used to calculate the precise concentration of the analyte with very high accuracy. This technique, known as isotope dilution mass spectrometry, is considered a gold-standard method for quantitative analysis.

Position of Angelic Acid Ethyl-d5 Ester within Analytical and Mechanistic Studies

While specific research citing this compound is not abundant, its role can be confidently inferred from the well-established applications of other deuterated esters, particularly those of fatty acids and other small organic acids.

The primary and most critical role of this compound is to serve as an internal standard for the quantification of its non-deuterated counterpart, Angelic Acid Ethyl Ester, or the parent compound, Angelic Acid. nih.govresearchgate.net Angelic acid and its esters are found in various plants, such as those of the Apiaceae family, and are of interest in the food, fragrance, and pharmaceutical industries. wikipedia.orgebi.ac.ukacs.org When researchers need to determine the exact amount of angelic acid or its ethyl ester in a plant extract or a formulated product, this compound is the ideal tool. scbt.comgentaur.com Its almost identical chemical and physical properties ensure that it behaves the same way as the analyte during extraction and analysis, while its higher mass allows it to be distinguished and measured separately by a mass spectrometer. nih.gov This allows for the correction of any analytical errors, leading to highly reliable and accurate quantification.

Table 1: Chemical Properties of this compound and Related Compounds

| Property | This compound | Angelic Acid Ethyl Ester | Angelic Acid | Tiglic Acid |

|---|---|---|---|---|

| Molecular Formula | C₇H₇D₅O₂ scbt.com | C₇H₁₂O₂ scbt.com | C₅H₈O₂ wikipedia.org | C₅H₈O₂ |

| Molecular Weight | 133.20 g/mol scbt.com | 128.17 g/mol scbt.com | 100.12 g/mol | 100.12 g/mol |

| CAS Number | Not available | 16509-44-7 scbt.com | 565-63-9 wikipedia.org | 80-59-1 |

| Boiling Point | No Data Available | 141.5 °C drugfuture.com | 185 °C wikipedia.org | 198.5 °C |

| Appearance | No Data Available | Liquid drugfuture.com | Volatile Solid wikipedia.org | Solid |

| Isomeric Form | (Z)-isomer | (Z)-isomer scbt.com | (Z)-isomer wikipedia.org | (E)-isomer |

Note: Data for this compound is limited. Properties of the unlabeled analogue and parent acid are provided for context. Tiglic acid is the (E)- or trans-isomer of angelic acid.

Beyond quantification, this compound has potential value in metabolic studies. Angelic acid esters are known to be metabolized in biological systems. hmdb.ca By introducing this compound into a biological system, researchers could trace its metabolic fate. For example, they could study the rate and mechanism of its hydrolysis back to angelic acid and d5-ethanol by cellular enzymes. The deuterium-labeled ethanol (B145695) released could be tracked to understand its subsequent metabolic pathways. This type of stable isotope tracing allows for a dynamic view of metabolic processes, revealing how quickly a compound is absorbed, distributed, metabolized, and excreted. hmdb.ca Similarly, in chemical synthesis, using d5-ethanol to create the ester would allow chemists to follow the ethyl group through a series of reactions, confirming that it remains intact or identifying the products of its transformation.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Angelic Acid Ethyl Ester |

| Angelic Acid |

| Tiglic Acid |

| (Z)-2-Methyl-2-butenoic acid |

| (E)-2-Methyl-2-butenoic acid |

Synthetic Methodologies for Angelic Acid Ethyl D5 Ester

Strategies for Deuterium (B1214612) Incorporation at the Ethyl Moiety

The synthesis of Angelic Acid Ethyl-d5 Ester, where the ethyl group is fully deuterated (–CD₂CD₃), is achieved by introducing the complete ethyl-d5 unit during the esterification process. This ensures that all five non-labile hydrogen positions are substituted with deuterium. The primary strategies involve the use of deuterated ethanol (B145695) or its synthetic equivalents.

Precursor Synthesis via Deuterated Ethanol Equivalents

The cornerstone of synthesizing this compound is the availability of highly deuterated ethylating agents. The most direct precursor is ethanol-d6 (B42895) (CD₃CD₂OD), which is commercially available with high isotopic purity, often exceeding 98-99 atom % D. synmr.inzeochem.comsigmaaldrich.com The use of such high-purity solvents and reagents is crucial as it directly translates to the isotopic enrichment of the final product. synmr.in

Alternatively, other ethyl-d5 equivalents can be synthesized for specific reaction pathways. For instance, ethyl-d5 halides like bromoethane-d5 (B31941) or ethyl-d5 iodide are valuable intermediates. These can be prepared from ethanol-d6 or other deuterated starting materials. One established method involves the reaction of a deuterated alcohol with a halogenating agent. For example, deuterated ethyl bromides and iodides can be prepared from their corresponding deuterated alcohols, which in turn can be synthesized via methods like the reductive deuteration of acyl chlorides or other carboxylic acid derivatives. cdnsciencepub.commdpi.comresearchgate.net The synthesis of ethyl-1-d2 bromide has been demonstrated through the brominative degradation of silver propionate-2-d2, a method that can be adapted for more extensively labeled analogues. cdnsciencepub.com

Direct Esterification with Angelic Acid or Derivatives

Direct esterification is a straightforward method for synthesizing the target compound. This involves the reaction of angelic acid, or an activated form of it, with a deuterated ethanol equivalent.

Acid-Catalyzed Esterification (Fischer-Speier Method) : A classic approach involves reacting angelic acid directly with ethanol-d6 in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin like Amberlyst 15. oc-praktikum.deresearchgate.net The mixture is typically heated under reflux to drive the reaction toward the ester product. libretexts.org The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the deuterated ethanol.

Esterification using Coupling Agents : To avoid the harsh conditions of strong acids, coupling agents can be employed. The reaction of angelic acid with ethanol-d6 can be facilitated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under mild, non-acidic conditions at room temperature. orgsyn.org

Reaction of Angelic Acid Salts : An alternative route involves the reaction of a metal salt of angelic acid, such as silver angelate, with a deuterated ethyl halide. The reaction between silver acetate (B1210297) and ethyl iodide is known to produce ethyl acetate with high purity and no by-products, a technique directly adaptable to this synthesis by using ethyl-d5 iodide. cdnsciencepub.com

Transesterification Routes Employing Deuterated Alkoxide Species

Transesterification provides an alternative pathway, starting from a more readily available, non-deuterated ester of angelic acid, such as methyl angelate. google.com This method involves substituting the existing alkoxy group with a deuterated one.

This is most commonly achieved under basic conditions by reacting the starting ester with a deuterated alkoxide. masterorganicchemistry.com Specifically, methyl angelate can be heated with a solution of sodium ethoxide-d5 in ethanol-d6. masterorganicchemistry.comconicet.gov.ar Sodium ethoxide-d5 acts as a potent nucleophile, attacking the carbonyl carbon of the methyl angelate. This leads to a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion and yielding the desired this compound. masterorganicchemistry.com To drive the reaction to completion, the lower-boiling methanol (B129727) by-product can be removed by distillation.

Industrially, transesterification can also be catalyzed by organometallic compounds. For example, the synthesis of various angelate esters has been achieved by heating methyl angelate with a different alcohol in the presence of an ester exchange catalyst like dioctyltin (B90728) laurate. google.comgoogle.com This process can be adapted by using ethanol-d6 as the alcohol to yield the deuterated product.

Interactive Table of Synthetic Methodologies

Below is a summary of the primary synthetic routes for this compound.

| Methodology | Reactants | Catalyst/Reagent | Key Characteristics | Relevant Findings |

| Direct Acid-Catalyzed Esterification | Angelic Acid + Ethanol-d6 | H₂SO₄ or Amberlyst 15 | Classic, equilibrium-driven reaction. | A versatile and established method for ester synthesis from acids and alcohols. oc-praktikum.deresearchgate.net |

| Direct Esterification with Coupling Agents | Angelic Acid + Ethanol-d6 | DCC + DMAP | Mild, non-acidic conditions; high efficiency. | Proceeds at room temperature and avoids pre-activation of the carboxylic acid. orgsyn.org |

| Reaction of Angelic Acid Salt | Silver Angelate + Ethyl-d5 Iodide | None | High purity of products with no by-products. | Adapted from a similar synthesis for deuterated ethyl acetates. cdnsciencepub.com |

| Base-Catalyzed Transesterification | Methyl Angelate + Ethanol-d6 | Sodium Ethoxide-d5 | Effective for exchanging alkoxy groups. | The use of an alkoxide catalyst is common for biodiesel production and can be applied here. masterorganicchemistry.comconicet.gov.arresearchgate.net |

| Catalytic Transesterification | Methyl Angelate + Ethanol-d6 | Dioctyltin Laurate | Industrial method for ester exchange. | This method is used in patent literature for preparing various angelate esters. google.comgoogle.com |

Isotopic Purity and Regiospecificity in Synthesis

The utility of a deuterated standard like this compound is contingent on its isotopic purity and the precise location of the deuterium labels.

Methodologies for Ensuring High Deuteration Levels (d5)

Achieving a high level of deuteration (approaching the theoretical d5 state) is fundamentally dependent on the isotopic purity of the deuterated precursor. synmr.in The synthesis must start with reagents like ethanol-d6 or bromoethane-d5 that have a certified isotopic enrichment, typically greater than 98 atom percent deuterium.

The verification of isotopic purity in the final product is critical. High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI-HRMS), is a powerful technique for this purpose. nih.govresearchgate.net It allows for the accurate measurement and distinction of the different H/D isotopologue ions (D₀ to D₅). nih.gov By analyzing the relative abundance of the molecular ion peaks corresponding to each deuteration level, a precise isotopic purity value can be calculated. researchgate.net This analytical approach is rapid, highly sensitive, and requires minimal sample consumption. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy also provides insight into the percentage of isotopic purity. rsc.org While ¹H-NMR can show the reduction or disappearance of signals corresponding to the ethyl protons, ²H-NMR can directly detect the presence and relative abundance of deuterium at specific sites.

Control of Deuterium Placement on the Ethyl Group

For this compound, regiospecificity refers to the exclusive placement of the five deuterium atoms onto the ethyl group (CD₃CD₂-). The synthetic strategies outlined in section 2.1 inherently guarantee this regiospecificity. By employing precursors like ethanol-d6 or ethyl-d5 bromide, the entire fully deuterated ethyl group is introduced into the molecule as a single, intact unit. researchgate.net

This approach circumvents the challenges associated with attempting to introduce deuterium to a pre-existing, non-deuterated ethyl angelate. Such post-esterification H/D exchange reactions would be difficult to control, likely leading to incomplete deuteration and a mixture of isotopologues with deuterium atoms at various, non-specific positions. acs.org

The structural integrity and the specific location of the deuterium atoms are confirmed definitively using NMR spectroscopy. rsc.org In the ¹H-NMR spectrum of a successfully synthesized sample of this compound, the characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) would be absent or significantly diminished. Conversely, the ²H-NMR spectrum would show signals corresponding to the deuterons on the ethyl group, confirming their specific placement.

Purification and Isolation Techniques for Labeled Esters

Following synthesis, the crude product is a mixture containing the desired deuterated ester, unreacted starting materials, the catalyst, and potential by-products. The isolation and purification of the target compound, this compound, are critical to obtaining a product with high chemical and isotopic purity. Standard techniques such as extraction, distillation, crystallization, and chromatography are employed, often in combination, to achieve this. google.com The choice of method depends on the physical properties of the ester and the nature of the impurities.

Chromatographic Separation of Synthetic Mixtures

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For isotopically labeled esters, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are particularly valuable. sci-hub.sedtic.mil

Gas chromatography is highly effective for volatile compounds like esters. In GC, the separation of deuterated and non-deuterated isotopologues is possible due to the "chromatographic H/D isotope effect". mdpi.com As a general rule, deuterated compounds are slightly less retained and elute earlier from most common GC stationary phases than their hydrogen-containing counterparts. mdpi.com This effect, while weak, can be exploited for analytical and even preparative separation, especially when coupled with a mass spectrometer (GC-MS) for detection and identification. mdpi.combohrium.com The choice of stationary phase is crucial, with polarity playing a significant role in the degree of separation achieved. sci-hub.se

Column chromatography is a common preparative technique used after the initial work-up to purify the synthesized ester. nih.govacs.org The crude product is loaded onto a column packed with a solid adsorbent (like silica (B1680970) gel), and a solvent (eluent) is passed through to separate the components based on their polarity.

Table 2: Chromatographic Techniques for Labeled Ester Purification

| Technique | Principle of Separation | Application for this compound | Key Considerations |

| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and interaction with the stationary phase. | High-resolution separation from non-deuterated analogues and other volatile impurities. Quantification of isotopic purity. | The "chromatographic isotope effect" often leads to earlier elution of the deuterated compound. mdpi.com Stationary phase selectivity is a critical parameter. sci-hub.se |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. | Purification of the ester from non-volatile impurities. Can be used for preparative scale purification. google.com | Choice of stationary phase (e.g., C18) and mobile phase composition is vital for effective separation. nih.gov |

| Column Chromatography | Adsorption onto a solid stationary phase (e.g., silica gel) with separation based on polarity as a solvent flows through. | Bulk purification of the crude product after synthesis to remove starting materials and major by-products. nih.govacs.org | Relatively low resolution compared to GC or HPLC but suitable for initial large-scale purification. |

Advanced Distillation and Crystallization Procedures

Distillation and crystallization are fundamental purification techniques that rely on differences in physical properties like boiling point and solubility. rcet.org.in

Distillation is particularly useful for purifying liquid esters. Simple distillation can separate the ester from non-volatile impurities. However, when the mixture contains components with close boiling points, such as the starting alcohol or isomeric by-products, fractional distillation is required. rcet.org.in This technique uses a fractionating column to achieve multiple theoretical vaporization-condensation cycles, allowing for a more efficient separation. googleapis.com For temperature-sensitive compounds, vacuum distillation is employed to lower the boiling point and prevent decomposition. cdnsciencepub.com

Crystallization , including recrystallization, is a highly effective method for purifying solid compounds or liquids that can be solidified at low temperatures. rcet.org.in The principle involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solvent (mother liquor). rcet.org.inresearchgate.net The selection of the solvent is critical; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Repeated crystallization can significantly enhance the purity of the final product. researchgate.net

Table 3: Comparison of Distillation and Crystallization for Purifying Labeled Esters

| Technique | Governing Principle | Advantages | Limitations |

| Fractional Distillation | Difference in boiling points of the mixture's components. rcet.org.in | Excellent for separating liquid mixtures with close boiling points. googleapis.com Can be performed on a large scale. | Not suitable for thermally unstable compounds unless under vacuum. cdnsciencepub.com May not separate azeotropic mixtures. rcet.org.in |

| Vacuum Distillation | Lowering the boiling point of liquids by reducing the pressure. cdnsciencepub.com | Enables purification of high-boiling or heat-sensitive compounds without decomposition. | Requires specialized equipment (vacuum pump, pressure gauge). |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. rcet.org.in | Can yield very pure crystalline products. researchgate.net Effective at removing a wide range of impurities. | Requires the compound to be a solid or to solidify easily. Yield can be reduced by the compound's solubility in the mother liquor. |

Advanced Spectroscopic Characterization and Isotopic Analysis of Angelic Acid Ethyl D5 Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Application of 1H-NMR for Residual Proton Quantification and Purity Assessment

While the ethyl group in angelic acid ethyl-d5 ester is deuterated, residual, non-deuterated sites and potential proton-containing impurities can be quantified using proton NMR (¹H-NMR). mdpi.com The intensity of a ¹H-NMR signal is directly proportional to the number of protons giving rise to that signal. researchgate.net By integrating the signals of residual protons and comparing them to a known internal standard, the purity of the deuterated compound can be accurately determined. mdpi.comresearchgate.net This method is also highly effective for identifying and quantifying any organic impurities that may be present in the sample. industry.gov.auindustry.gov.au The chemical shifts in the ¹H-NMR spectrum provide information about the electronic environment of the protons, aiding in the identification of the molecular structure of any impurities. studymind.co.uk For instance, in a study of a deuterated phospholipid, ¹H-NMR was used to assess chemical purity before proceeding with subsequent reactions. acs.org

Utility of 13C-NMR for Carbon Skeleton Analysis in Deuterated Compounds

Carbon-13 NMR (¹³C-NMR) spectroscopy is an invaluable tool for probing the carbon framework of a molecule. nih.govirisotope.com In the case of this compound, ¹³C-NMR confirms the integrity of the carbon skeleton and can provide insights into the effects of deuteration on the electronic environment of the carbon atoms. The replacement of protons with deuterons can lead to observable isotope effects on ¹³C chemical shifts. nih.govacs.org These shifts, though often small, can provide valuable information about the proximity of the deuterium (B1214612) label to specific carbon atoms. nih.gov However, the analysis of ¹³C-NMR spectra of deuterated compounds can be challenging due to several factors. The absence of directly attached protons significantly increases the relaxation time (T1) of deuterated carbons, which can lead to signal saturation and reduced intensity under standard acquisition parameters. blogspot.com Furthermore, the coupling between ¹³C and deuterium (²H) splits the carbon signal into multiplets, reducing the signal-to-noise ratio. blogspot.com Specialized techniques, such as inverse gated decoupling, are often employed to overcome these challenges and obtain high-quality ¹³C-NMR spectra of deuterated compounds. blogspot.com

Deuterium NMR (2H-NMR) for Confirmation of Labeling Position and Abundance

Deuterium NMR (²H-NMR) spectroscopy directly observes the deuterium nuclei, providing unequivocal confirmation of the position and extent of isotopic labeling. nih.govsemanticscholar.org The chemical shifts in a ²H-NMR spectrum are nearly identical to those in a ¹H-NMR spectrum for the same chemical environment, allowing for straightforward assignment of the deuterium signals. sigmaaldrich.com This technique is particularly useful for determining the isotopic abundance at specific sites within the molecule. nih.govacs.org For highly deuterated compounds where residual proton signals in ¹H-NMR are very weak, ²H-NMR becomes an essential tool for both structural verification and the determination of deuterium enrichment. sigmaaldrich.com By comparing the integrals of the deuterium signals to that of a known reference, a quantitative measure of the deuterium content can be obtained. acs.org

| NMR Technique | Application for this compound | Key Findings |

| ¹H-NMR | Quantification of residual protons and assessment of chemical purity. | Provides data on the percentage of non-deuterated compound and identifies proton-containing impurities. |

| ¹³C-NMR | Analysis of the carbon skeleton and observation of isotopic shifts. | Confirms the structural integrity of the carbon backbone and reveals the electronic effects of deuteration. |

| ²H-NMR | Direct confirmation of deuterium labeling position and abundance. | Verifies that the deuterium atoms are located on the ethyl group and quantifies the level of isotopic enrichment. |

Mass Spectrometry (MS) for Isotopic Profile Determination and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the analysis of isotopically labeled compounds, providing precise information on the isotopic distribution and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement of Labeled Species

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million, allowing for the unambiguous determination of the elemental composition of a molecule. tamu.eduresearchgate.netmeasurlabs.com For this compound, HRMS can precisely determine the mass of the deuterated molecular ion, confirming the incorporation of five deuterium atoms. This technique can differentiate between the desired deuterated compound and any residual unlabeled material or partially deuterated species. acs.org The high resolving power of HRMS is crucial for separating ions with very similar mass-to-charge ratios, which is often the case when analyzing mixtures of isotopologues. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) as an Analytical Tool for Purity and Isotopic Verification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. nih.gov The mass spectrometer then analyzes each separated component, providing a mass spectrum that can be used for identification and quantification. GC-MS is a valuable tool for assessing the chemical purity of the deuterated ester, as any volatile impurities will be separated and identified. industry.gov.aunih.gov Furthermore, the mass spectra obtained can verify the isotopic enrichment by showing the relative abundances of the molecular ions corresponding to the d5-labeled compound and any lower-deuterated or unlabeled species. cerilliant.com

| MS Technique | Application for this compound | Key Findings |

| HRMS | Exact mass measurement of the deuterated molecule. | Confirms the elemental composition and the incorporation of five deuterium atoms, providing a high degree of confidence in the compound's identity. |

| GC-MS | Separation and identification of volatile components and isotopic verification. | Assesses chemical purity by detecting and identifying volatile impurities and confirms the isotopic distribution by analyzing the mass spectra of separated components. |

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Matrix Analysis with Labeled Standards

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. In the analysis of complex matrices, such as biological fluids or environmental samples, the presence of numerous interfering compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. clearsynth.com The use of stable isotopically labeled (SIL) internal standards, such as this compound, is the preferred method to correct for these matrix effects. clearsynth.comaptochem.comscispace.com

Ideally, a SIL internal standard co-elutes with the analyte of interest, experiences the same extraction recovery, and exhibits a similar ionization response in the mass spectrometer. aptochem.com Because this compound is chemically identical to its non-deuterated counterpart, it effectively mimics the behavior of the analyte during sample preparation and analysis. lcms.cz This co-elution and similar behavior ensure that any variations affecting the analyte, such as ion suppression or enhancement, will also proportionally affect the internal standard, allowing for accurate correction and reliable quantification. texilajournal.com

The mass difference introduced by the five deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. aptochem.com This is crucial for accurate measurement. Modern LC-MS/MS systems, often utilizing triple quadrupole mass spectrometers, can perform highly selective and sensitive analysis by monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. lcms.cz

Table 1: Representative LC-MS/MS Parameters for Analysis Using a Deuterated Standard

| Parameter | Value |

| Liquid Chromatography System | UHPLC System lcms.cz |

| Mass Spectrometer | Triple Quadrupole lcms.cz |

| Ionization Mode | Positive/Negative Ionization lcms.cz |

| Internal Standard | Deuterated Analogue (e.g., this compound) lcms.cz |

| Sample Preparation | Protein precipitation followed by centrifugation lcms.cznih.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Deuterium Content Measurement

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique designed for the high-precision measurement of isotope ratios in a sample. wikipedia.org It is significantly more precise than conventional mass spectrometry for determining isotopic abundances. caltech.edu For a deuterated compound like this compound, IRMS is employed to accurately determine the enrichment of deuterium (²H or D). nih.gov

In a typical IRMS workflow for hydrogen isotope analysis, the organic compound is quantitatively converted into hydrogen gas (H₂ and HD) through high-temperature conversion (pyrolysis or combustion). nih.govrug.nl The resulting gas is then introduced into the IRMS instrument. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z), allowing for the precise measurement of the ratio of HD⁺ (m/z 3) to H₂⁺ (m/z 2). nih.gov

High-resolution IRMS (HR-IRMS) can achieve very high mass resolution, which is essential to separate interfering isobaric ions, such as ³He⁺ from HD⁺. xml-journal.net The precision of IRMS measurements can be on the order of ≤0.5 per thousand (‰). nih.gov This level of precision is critical for verifying the isotopic purity and confirming the exact deuterium content of this compound, ensuring its reliability as an internal standard. The results are often expressed in delta (δ) notation relative to a standard, such as Vienna Standard Mean Ocean Water (V-SMOW). nih.gov

Table 2: Key Aspects of IRMS for Deuterium Analysis

| Feature | Description |

| Principle | High-precision measurement of the ratio of stable isotopes (D/H). nih.gov |

| Sample Conversion | Quantitative conversion of the compound to H₂ gas via high-temperature conversion. nih.govrug.nl |

| Detection | Measurement of ion beams corresponding to different isotopes (e.g., HD⁺ and H₂⁺). nih.gov |

| Precision | Typically high, often reaching levels of 2 per thousand (δ notation) or better. nih.gov |

| Application | Verification of isotopic enrichment and purity of labeled compounds. xml-journal.net |

Vibrational Spectroscopy for Structural Insights

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. spectroscopyonline.com In this compound, the key functional groups include the α,β-unsaturated ester moiety.

The IR spectrum of an ester is typically characterized by a strong carbonyl (C=O) stretching vibration. For α,β-unsaturated esters, this band appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com The conjugation of the double bond with the carbonyl group lowers the frequency compared to a saturated ester (typically 1750-1735 cm⁻¹). orgchemboulder.comlibretexts.org Additionally, esters exhibit strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹. spectroscopyonline.com

The introduction of deuterium into the ethyl group will primarily affect the C-D stretching and bending vibrations. The C-D stretching vibrations are expected to appear at lower frequencies (around 2000-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) due to the heavier mass of deuterium. cdnsciencepub.com This isotopic shift is a key characteristic that can be observed in the IR spectrum of this compound, confirming the presence and location of the deuterium labeling. The analysis of these characteristic C-D bands provides direct evidence of successful deuteration. cdnsciencepub.comcdnsciencepub.com

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (α,β-unsaturated ester) | Stretch | 1730-1715 orgchemboulder.com |

| C=C (conjugated) | Stretch | ~1640 |

| C-O | Stretch | 1300-1000 spectroscopyonline.com |

| C-D (of ethyl-d5) | Stretch | ~2200-2000 cdnsciencepub.com |

| C-H (alkenyl and methyl) | Stretch | ~3100-2900 |

Raman Spectroscopy for Complementary Vibrational Mode Elucidation

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that non-polar bonds with a change in polarizability during vibration are often strong in Raman spectra, whereas polar bonds with a strong dipole moment change are strong in IR spectra. cdnsciencepub.com

For this compound, the C=C stretching vibration of the α,β-unsaturated system, which might be weak in the IR spectrum, is expected to show a strong signal in the Raman spectrum, typically in the region of 1660-1580 cm⁻¹. uliege.be The C=O stretching band is also observable in the Raman spectrum. researchgate.net

Similar to IR spectroscopy, the deuteration of the ethyl group will lead to characteristic shifts in the Raman spectrum. The C-D vibrational modes will appear at lower frequencies compared to their C-H counterparts. researchgate.netunige.ch The study of these isotopically shifted Raman peaks can provide detailed information about the orientation and environment of the deuterated tags. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of this compound, confirming its molecular structure and the success of the isotopic labeling. cdnsciencepub.comcdnsciencepub.com

Table 4: Key Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C (conjugated) | Stretch | ~1660-1580 uliege.be |

| C=O (α,β-unsaturated ester) | Stretch | ~1715 cdnsciencepub.com |

| C-D (of ethyl-d5) | Stretch | ~2310 ustc.edu.cn |

Analytical Applications and Method Development Using Angelic Acid Ethyl D5 Ester

Development of Quantitative Analytical Methods in Complex Matrices

The accurate quantification of analytes in complex biological and environmental matrices is a significant challenge due to the presence of interfering substances that can affect the analytical signal. Angelic acid ethyl-d5 ester plays a crucial role as an internal standard in mitigating these matrix effects, thereby enhancing the accuracy and precision of quantitative methods.

In chromatography-mass spectrometry (GC-MS and LC-MS), an internal standard is a compound that is added in a known and constant amount to all samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest but is clearly distinguishable by the detector. This compound serves as an excellent internal standard for the quantification of angelic acid ethyl ester and other related short-chain unsaturated esters.

The principle of internal standard calibration relies on the ratio of the analytical signal of the analyte to the signal of the internal standard. Since the deuterated internal standard co-elutes with the native analyte and experiences similar ionization efficiencies and matrix effects, any variation in sample preparation, injection volume, or instrument response will affect both compounds to a similar extent. This results in a stable response ratio, leading to more accurate and reproducible quantification. For instance, in the analysis of short-chain fatty acids in biological fluids, the use of isotopically labeled internal standards has been shown to be essential for reliable quantification. mdpi.combohrium.comnih.govresearchgate.net

A typical calibration curve would be constructed by plotting the ratio of the peak area of the analyte to the peak area of this compound against the concentration of the analyte. This approach effectively compensates for sample-to-sample variability and instrumental drift.

The use of this compound as an internal standard necessitates the thorough validation of the analytical method to ensure its reliability. Key validation parameters include:

Linearity: The linearity of the method is assessed by analyzing a series of calibration standards at different concentrations. The response ratio (analyte/internal standard) should be directly proportional to the analyte concentration over a defined range. A linear regression analysis is performed, and the coefficient of determination (r²) should ideally be greater than 0.99.

Accuracy: Accuracy, or trueness, is determined by spiking a blank matrix with a known concentration of the analyte and analyzing it against a calibration curve. The percentage recovery is calculated, and for bioanalytical methods, it is typically expected to be within 85-115% of the nominal concentration.

Precision: Precision is the measure of the repeatability of the method. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision is assessed by analyzing replicate samples on the same day, while inter-day precision is determined by analyzing them on different days. Generally, a CV of less than 15% is considered acceptable.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical instrument, typically defined as a signal-to-noise ratio of 3:1. The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, usually with a signal-to-noise ratio of 10:1. The use of a sensitive mass spectrometer in conjunction with a deuterated internal standard can significantly lower the LOD and LOQ. lipidmaps.org

The following interactive table provides hypothetical validation data for a GC-MS method for the quantification of angelic acid ethyl ester using this compound as an internal standard.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Accuracy (% Recovery) | 85 - 115% | 98.5% |

| Precision (Intra-day CV) | < 15% | 4.2% |

| Precision (Inter-day CV) | < 15% | 6.8% |

| LOD | S/N > 3 | 0.5 ng/mL |

| LOQ | S/N > 10 | 1.5 ng/mL |

Application in Metabolomics and Pathway Tracing

Isotopically labeled compounds are powerful tools in metabolomics for tracing the flow of atoms through metabolic pathways and for elucidating the structures of unknown metabolites. This compound, by virtue of its deuterium (B1214612) label, can be utilized in such studies to investigate the biosynthesis and enzymatic transformations of angelic acid and its derivatives.

By introducing this compound into a biological system, such as a plant or microbial culture, researchers can track the incorporation of the deuterated ethyl group into downstream metabolites. nih.govnih.gov This approach, known as stable isotope labeling, allows for the unequivocal identification of products derived from the administered precursor. The mass shift of 5 Da (due to the five deuterium atoms) in the mass spectra of metabolites serves as a clear indicator of their biosynthetic relationship to the labeled precursor. This technique is instrumental in discovering novel metabolic pathways and identifying the genes and enzymes involved. nih.govmdpi.com

Angelic acid esters are known to be bioactive components in various medicinal plants. wikipedia.org Understanding the enzymatic processes that synthesize and modify these compounds is of great interest. This compound can be used as a substrate in in vitro enzymatic assays to study the activity and kinetics of specific enzymes, such as esterases or transferases. google.comsemanticscholar.org By monitoring the formation of the deuterated product or the depletion of the deuterated substrate over time using mass spectrometry, detailed information about the enzyme's function can be obtained. This approach can aid in the characterization of enzymes involved in the biosynthesis of pharmacologically active natural products.

Use in Environmental Fate Studies of Related Compounds

The environmental fate of chemicals, including their persistence, degradation, and transformation, is a critical area of study. Deuterated compounds like this compound can be employed as tracers in environmental fate studies of related short-chain unsaturated esters.

When a mixture of the non-labeled compound and a known amount of the labeled analog is introduced into an environmental system (e.g., soil, water, or sediment), the degradation of both can be monitored simultaneously by mass spectrometry. The use of the deuterated standard helps to correct for losses during sample extraction and analysis, providing more accurate data on the degradation kinetics of the parent compound. rivm.nl Furthermore, the appearance of deuterated transformation products can help in the identification of degradation pathways. Given that short-chain esters can undergo biodegradation in the environment, such studies are important for assessing their environmental impact. researchgate.netnih.gov

Application as a Stable Isotope Tracer in Degradation Studies

No published research was identified that specifically utilizes this compound as a stable isotope tracer to investigate the degradation pathways of Angelic Acid Ethyl Ester. While the use of stable isotope-labeled compounds is a common and effective strategy in such studies, there is no available data to create a detailed account or data table for this specific compound.

Assessment of Transformation Products Using Labeled Standards

Similarly, the scientific literature lacks specific examples of this compound being used as a labeled standard for the identification and quantification of transformation products of Angelic Acid Ethyl Ester. The development of analytical methods for this purpose, including the establishment of chromatographic conditions and mass spectrometric parameters, has not been reported. Therefore, no research findings or corresponding data tables can be presented.

Theoretical and Computational Studies on Deuterated Esters

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in predicting how deuteration influences the electronic structure and potential energy surface of a molecule. researchgate.net These calculations form the basis for understanding kinetic and spectroscopic isotope effects.

The replacement of hydrogen with deuterium (B1214612) can alter the rate of a chemical reaction, an observation known as the kinetic isotope effect (KIE). This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is typically required to break it.

In reactions involving esters, such as hydrolysis, deuterium substitution can lead to a "secondary" KIE, where the isotopically substituted bond is not broken in the rate-determining step. acs.org For example, studies on the hydrolysis of formate (B1220265) esters have utilized secondary α-deuterium KIEs to elucidate transition-state structures. acs.org The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) provides insight into the changes in hybridization and bonding at the transition state. cdnsciencepub.com Inverse isotope effects (kH/kD < 1), where the deuterated compound reacts faster, have also been observed, for instance, in the acid-catalyzed hydrolysis of esters in heavy water (D₂O). chem-station.com This is often attributed to solvent isotope effects and changes in the pre-equilibrium steps of the reaction mechanism. chem-station.com

Table 1: Representative Kinetic Isotope Effects in Ester Reactions This table presents data from studies on various esters to illustrate the principles of KIE, as specific kinetic data for Angelic Acid Ethyl-d5 Ester is not available.

| Reaction Type | Ester System | Isotope Effect (kH/kD) | Reference |

| Nucleophile-catalyzed hydrolysis | Phenyl Esters (carboxylate ion) | ~1.8 | osti.gov |

| Nucleophile-catalyzed hydrolysis | Phenyl Esters (tertiary amine) | 0.9 - 1.0 | osti.gov |

| Lipase-catalyzed hydrolysis | p-Nitrophenyl Acetate (B1210297) (PNPA) | 1.5 - 2.2 | nih.gov |

| Specific acid-catalyzed hydrolysis | General Esters (in D₂O vs H₂O) | ~0.5 (Inverse Effect) | chem-station.com |

Computational Modeling of Vibrational Frequencies and Spectroscopic Signatures

Computational modeling is a crucial tool for predicting and interpreting the vibrational spectra (e.g., Infrared and Raman) of molecules. muni.cz The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of vibrational frequencies to lower wavenumbers. This is because, within the harmonic oscillator approximation, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. acs.org

For this compound, deuteration of the ethyl group would cause the C-D stretching and bending vibrations to appear at significantly lower frequencies compared to the C-H vibrations of its non-deuterated counterpart. Quantum chemical calculations can accurately predict these shifts, aiding in the assignment of complex experimental spectra. acs.orgajchem-a.com For instance, C-H stretching frequencies typically appear in the 2800–3000 cm⁻¹ region, whereas C-D stretches are expected at approximately 2100–2200 cm⁻¹. Visualizing the normal modes through computational animations can definitively link calculated frequencies to specific atomic motions. acs.org

Table 2: Comparison of Calculated Vibrational Frequencies for Protio- and Deuterated Water This table illustrates the isotopic effect on vibrational frequencies. A similar principle applies to the C-H and C-D bonds in this compound.

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) | Reference |

| H₂O | Stretching | 3657.0 | ajchem-a.com |

| H₂O | Bending (in-plane) | 1595.0 | ajchem-a.com |

| D₂O | Stretching | 2670.0 (approx.) | ajchem-a.com |

| D₂O | Bending (in-plane) | 1178.0 (approx.) | ajchem-a.com |

Molecular Dynamics Simulations for Conformation and Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are employed to model the movement of atoms and molecules over time. nih.gov This allows for the exploration of conformational landscapes and intermolecular interactions in a dynamic environment.

The biological activity and physical properties of a flexible molecule like this compound are governed by its preferred three-dimensional shape or conformation. Esters typically favor a planar cis (Z) conformation for the O=C-O-C linkage due to stabilizing electronic effects. researchgate.net However, rotation around other single bonds, such as the C-C bonds within the ethyl group, leads to multiple possible conformers.

Deuteration can subtly influence non-covalent intermolecular interactions. Because the C-D bond has a smaller vibrational amplitude and is slightly shorter than the C-H bond, it can affect van der Waals forces, polarizability, and hydrogen/deuterium bonding. cchmc.orgcolab.ws

Van der Waals Interactions : The lower polarizability and smaller average volume of C-D bonds compared to C-H bonds can lead to slightly weaker dispersion forces. cchmc.org

Deuterium Bonds : When a C-D group acts as a donor in a weak hydrogen bond (e.g., a C-D···O interaction), the resulting "deuterium bond" is often found to be slightly stronger than the corresponding hydrogen bond due to the lower zero-point energy of the C-D bending modes. colab.wsresearchgate.net

CH/D-π Interactions : The difference in strength between CH-π and CD-π interactions, where an alkyl group interacts with an aromatic ring, has been a subject of study, with some computational and experimental work suggesting the differences are very small or negligible. researchgate.net

MD simulations can model these subtle differences by incorporating refined force field parameters. By simulating the deuterated and non-deuterated analogues in a solvent or interacting with a biological target, one can computationally assess how these small changes in intermolecular forces might affect properties like solvation, binding affinity, or membrane permeability. mdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways for Highly Specific Deuteration

The development of synthetic methods for the precise introduction of deuterium (B1214612) atoms is a continuous effort in organic chemistry. For Angelic Acid Ethyl-d5 Ester, future research will likely focus on achieving highly specific deuteration patterns with greater efficiency and cost-effectiveness.

Current methods for deuterium labeling include hydrogen isotope exchange reactions, which can sometimes lack regioselectivity. nih.gov Emerging strategies that could be applied to the synthesis of specifically labeled this compound include:

Transition Metal-Catalyzed C-H Activation: Iridium-catalyzed ortho-directed deuterium labeling of aromatic esters has shown promise for regioselective deuteration. mdpi.com Adapting such methodologies to unsaturated esters like ethyl angelate could allow for the selective deuteration of specific positions on the molecule.

Reductive Deuteration: Novel methods for the single-electron transfer reductive deuteration of aromatic esters using D₂O as the deuterium source have been developed. organic-chemistry.org Exploring similar reductive pathways for α,β-unsaturated esters could provide an efficient route to deuterated analogs of angelic acid derivatives.

Enzyme-Catalyzed Reactions: Biocatalysis offers a high degree of selectivity. Future research could explore the use of enzymes to catalyze the deuteration of angelic acid or its precursors, potentially leading to stereospecific isotopic labeling.

These advanced synthetic approaches would not only facilitate the production of this compound but also enable the creation of a wider range of isotopologues with deuterium at various positions for more sophisticated analytical studies.

| Synthetic Approach | Potential Advantage for this compound Synthesis | Key Challenge |

| Transition Metal-Catalyzed C-H Activation | High regioselectivity for specific C-H bonds. | Catalyst compatibility with the ester functional group and double bond. |

| Reductive Deuteration | Use of readily available and inexpensive D₂O. | Controlling the extent and position of deuteration. |

| Enzyme-Catalyzed Reactions | High stereospecificity and regioselectivity. | Identifying or engineering suitable enzymes for the substrate. |

Integration into Advanced Multi-Omics Approaches

Stable isotope-labeled compounds are indispensable tools in "omics" research, including metabolomics and proteomics, for accurate quantification and flux analysis. moravek.comsymeres.com this compound is expected to play a more integrated role in these systems-level investigations.

In metabolomics , this deuterated standard can be used for the precise quantification of its unlabeled counterpart, which is found in various natural products. drugfuture.com This is crucial for understanding the metabolic pathways involving angelic acid and its derivatives in biological systems. The use of deuterated internal standards helps to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantitative analysis. clearsynth.comtexilajournal.com

Deuteromics , a field that involves the use of deuterium labeling to trace metabolic pathways, is a promising area for the application of deuterated compounds. metsol.com While not a direct tracer in the same vein as D₂O, this compound can serve as a crucial calibrant in studies investigating the flux of metabolites through pathways that involve short-chain fatty acids or their esters.

In proteomics , while not directly incorporated into proteins, deuterated small molecules can be used as internal standards in studies of protein-metabolite interactions or in the quantification of enzymes that metabolize angelic acid esters.

The integration of data from these different "omics" fields, facilitated by the use of reliable internal standards like this compound, will provide a more comprehensive understanding of biological systems.

| Omics Field | Application of this compound | Research Goal |

| Metabolomics | Internal standard for quantification of endogenous angelic acid ethyl ester. | Accurate measurement of metabolite levels to study metabolic pathways. |

| Deuteromics | Calibrant for mass spectrometry-based flux analysis. | Elucidating the dynamics of metabolic networks. |

| Proteomics | Internal standard for quantifying enzymes or binding proteins. | Understanding protein function and interaction with small molecules. |

Development of Reference Materials for Metrology in Chemistry

The establishment of traceability and comparability of chemical measurements is fundamental to ensuring data quality and reliability across different laboratories and over time. Certified Reference Materials (CRMs) are essential for this purpose. researchgate.netsigmaaldrich.com

There is a growing need for well-characterized CRMs for a wide range of organic molecules. The development of this compound as a CRM would provide a high-quality standard for:

Method Validation: Laboratories could use a CRM of this compound to validate their analytical methods for the quantification of angelic acid esters in various matrices, such as food, cosmetics, and biological samples.

Quality Control: Routine quality control in analytical laboratories would be enhanced by the availability of a reliable CRM to monitor the performance of analytical instrumentation and procedures.

Proficiency Testing: Organizations that conduct inter-laboratory comparisons could use this CRM to assess the competence of participating laboratories.

The process of certifying this compound as a reference material would involve a rigorous characterization of its purity and isotopic enrichment, ensuring its traceability to the International System of Units (SI). This would solidify its role as a cornerstone for accurate and reliable measurements in the field of analytical chemistry.

| Parameter | Importance for a Certified Reference Material |

| Purity | Ensures that the measured response is attributable to the target compound. |

| Isotopic Enrichment | Guarantees the mass separation from the unlabeled analyte for accurate quantification. |

| Homogeneity | Ensures that each unit of the reference material has the same properties. |

| Stability | Guarantees the integrity of the reference material over its shelf life. |

| Traceability | Links the certified value to a recognized standard, ultimately to the SI. |

Q & A

Q. What are the established synthetic routes for Angelic Acid Ethyl-d5 Ester, and how can isotopic purity be ensured during synthesis?

this compound is synthesized via esterification of deuterated ethanol (ethyl-d5 alcohol) with angelic acid. Key steps include:

- Deuterium labeling : Use of ethyl-d5 alcohol (≥98% isotopic purity) to introduce deuterium at the ethyl ester position, minimizing isotopic scrambling by employing acid catalysts (e.g., sulfuric acid) under controlled temperatures (40–60°C) .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and NMR analysis (monitoring δ 1.2–1.3 ppm for CD2CH3 groups) to verify isotopic integrity .

- Quality control : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 162.14 for C7H7D5O2) and isotopic distribution .

Q. What analytical methods are most reliable for quantifying this compound in complex matrices?

Reverse-phase HPLC with UV detection (330 nm) is widely used, leveraging a C18 column (e.g., Kromasil 100-5-C18) and acetonitrile-water mobile phases (58:42 v/v) . For deuterated analogs:

- Isotopic separation : Adjust retention times by optimizing water content (e.g., 40–45%) to resolve non-deuterated impurities.

- Validation : Ensure linearity (R² > 0.999), precision (RSD < 2%), and recovery rates (95–105%) via spike-and-recovery experiments in biological matrices .

Advanced Research Questions

Q. How does deuteration at the ethyl position influence the metabolic stability of this compound in vivo?

Deuteration slows metabolic degradation via the isotope effect , where C-D bonds resist enzymatic cleavage (e.g., esterases) more effectively than C-H bonds. Key findings:

- Pharmacokinetic studies : In rodent models, ethyl-d5 esters exhibit 2–3x longer half-lives compared to non-deuterated analogs due to reduced hepatic clearance .

- Experimental design : Use LC-MS/MS to track deuterated vs. non-deuterated metabolites in plasma, focusing on tiglic acid (a common hydrolysis product) to quantify metabolic conversion rates .

Q. What structural modifications in the ester moiety alter the biological activity of angelic acid derivatives, and how can this be tested systematically?

Even minor changes in ester geometry or substituents significantly impact activity. For example:

Q. How can isotopic labeling be leveraged to trace the biosynthetic pathways of this compound in plant or microbial systems?

Isotopic tracer studies using 13C/2H-labeled precursors (e.g., [2H8]-isoleucine) can map biosynthesis routes:

- Feeding experiments : Incubate Angelica archangelica root cultures with labeled isoleucine and track incorporation into angelic acid via GC-MS.

- Key enzymes : Identify Δ2-isomerase activity responsible for cis-trans isomerization (angelic → tiglic acid) using enzyme inhibition assays .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.